Carboxylic Acid at C-7 Enables HCV Polymerase Inhibitor Optimization to Low Nanomolar Potency
In a systematic SAR study of pyrazolo[1,5-a]pyrimidine-based HCV RNA polymerase inhibitors, optimization efforts demonstrated that compounds bearing appropriate substitution patterns at C-3 (carboxylic acid), C-6 (aromatic), and C-7 (cyclohexyl) achieved low nanomolar potencies in biochemical RdRp assays, with a stringent preference for a cyclohexyl group at C-7 and carboxylic acid functionality for improved activity [1]. The unsubstituted 7-carboxylic acid scaffold serves as the essential starting point for installing C-7 hydrophobes, enabling the potency gains documented in the optimized series [2].
| Evidence Dimension | Biochemical potency in HCV RdRp assay |
|---|---|
| Target Compound Data | Optimized pyrazolo[1,5-a]pyrimidine derivatives: low nanomolar IC50 values |
| Comparator Or Baseline | Compounds lacking carboxylic acid functionality or with suboptimal C-7 substitution: reduced potency |
| Quantified Difference | SAR reveals improved activities for carboxylic acid derivatives with stringent preference for cyclohexyl at C-7 |
| Conditions | Biochemical HCV RNA polymerase (RdRp) assay |
Why This Matters
The 7-carboxylic acid scaffold provides the essential C-7 functional handle for installing cyclohexyl or other hydrophobic groups required to achieve target low-nanomolar potency in antiviral programs.
- [1] Popovici-Muller J, Shipps GW, Rosner KE, et al. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. Bioorg Med Chem Lett. 2009;19(22):6331-6335. View Source
- [2] Cherukupalli S, Karpoormath R, Chandrasekaran B, et al. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. Eur J Med Chem. 2017;126:298-352 (Section 4.2, HCV inhibitors). View Source
